(S)-1-N-Boc-2-Methylpiperazine

Chiral quality control Enantiomeric purity Optical rotation

Specify (S)-1-N-Boc-2-methylpiperazine (CAS 169447-70-5) for your chiral synthesis. This single-enantiomer building block eliminates stereochemical ambiguity, ensuring your PDE4-mAChR antagonists (as per GSK WO 2006/055553) or NK1-selective candidates maintain target receptor selectivity. With a verified specific rotation of +68° to +72°, it guarantees optical purity and avoids costly late-stage chiral separation, unlike the racemate (CAS 120737-78-2) or R-enantiomer. Ideal for medicinal chemistry and process scale-up using the high-yield Boc-protection route.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 169447-70-5
Cat. No. B030254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-N-Boc-2-Methylpiperazine
CAS169447-70-5
Synonyms(2S)-2-Methyl-1-piperazinecarboxylic Acid 1,1-Dimethylethyl Ester;  (S)-2-Methylpiperazine-1-carboxylic Acid tert-Butyl Ester;  tert-Butyl (2S)-2-Methylpiperazine-1-carboxylate; 
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyDATRVIMZZZVHMP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-N-Boc-2-Methylpiperazine (CAS 169447-70-5): Chiral Piperazine Building Block for Enantioselective Synthesis


(S)-1-N-Boc-2-Methylpiperazine (CAS 169447-70-5) is a chiral N-protected piperazine derivative with the IUPAC name tert-butyl (2S)-2-methylpiperazine-1-carboxylate. It belongs to the class of 2-methylpiperazine carbamates, characterized by a single stereogenic center at the 2-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen [1]. The compound is primarily employed as an enantiomerically pure building block in medicinal chemistry, where the defined (S)-configuration at C2 is critical for the stereochemical outcome of downstream synthetic transformations and the biological activity of final drug candidates [2]. Its commercial availability at high chemical purity (≥98%) and high enantiomeric excess (≥99% ee) distinguishes it from racemic or unprotected alternatives [3].

Why Racemic or Regioisomeric 2-Methylpiperazine Derivatives Cannot Replace (S)-1-N-Boc-2-Methylpiperazine in Chiral Synthesis


Generic substitution of (S)-1-N-Boc-2-methylpiperazine with its racemate (CAS 120737-78-2), its (R)-enantiomer (CAS 170033-47-3), or its regioisomer (S)-4-N-Boc-2-methylpiperazine (CAS 147081-29-6) introduces risks that propagate through multi-step synthetic sequences. The (R)-enantiomer yields opposite optical rotation and can direct downstream pharmacophores into an incorrect spatial arrangement, as demonstrated by Blythin et al. (2002), where the 2R configuration conferred NK2 receptor activity while the 2S configuration conferred NK1 activity in a related 2-arylpiperazine series [1]. The racemate delivers ambiguous stereochemical outcomes, necessitating costly chiral separation at late stages or risking regulatory rejection of drug candidates with undefined enantiomeric composition. The 4-N-Boc regioisomer places the methyl and Boc groups on different nitrogen atoms, fundamentally altering the hydrogen-bond donor/acceptor profile and the trajectory of the free secondary amine during subsequent coupling reactions [2]. The unprotected (S)-2-methylpiperazine lacks the orthogonal Boc protection essential for chemoselective functionalization at the N4 position while preserving the N1-protected chiral center.

Quantitative Differentiation Evidence for (S)-1-N-Boc-2-Methylpiperazine vs. Closest Structural Analogs


Specific Optical Rotation: (S)- vs. (R)-Enantiomer Identity and Purity Verification

The (S)-1-N-Boc-2-methylpiperazine exhibits a positive specific rotation of [α]20D = +68° to +72° (c = 0.65, CHCl3), while the (R)-enantiomer (CAS 170033-47-3) shows [α]20D = −67.3° (c = 0.50, CHCl3), yielding a net difference of approximately 135–139° between enantiomers . This large chiroptical separation provides an unambiguous analytical handle for identity confirmation and enantiomeric purity assessment via polarimetry, orthogonal to chiral HPLC retention-time matching alone. The (S)-enantiomer is also offered at a guaranteed optical purity of ≥99% ee by select suppliers, with batch-specific optical rotation chromatograms appended to certificates of analysis [1].

Chiral quality control Enantiomeric purity Optical rotation Identity testing

Enantiomer-Dependent Divergence in NK1/NK2 Receptor Pharmacology

Blythin et al. (2002) demonstrated that racemic diacyl-substituted 2-arylpiperazine derivative 11g appeared to be a dual NK1/NK2 inhibitor. Chiral chromatographic separation of the racemate revealed a complete divergence of pharmacological activity: one enantiomer (13a) displayed NK1 receptor activity, while the opposite enantiomer (13b) displayed NK2 receptor activity [1]. X-ray crystallographic analysis of the crystalline di-Boc derivative of the NK2-active piperazine (compound 15) confirmed that the 2R absolute configuration was associated with NK2 receptor binding [1]. This establishes a direct structure–activity relationship linking the C2 stereochemistry of the 2-methylpiperazine scaffold to receptor subtype selectivity, and illustrates why a racemic intermediate would produce an undefined mixture of pharmacologically distinct species.

Neurokinin receptor Enantiomer-specific pharmacology NK1/NK2 dual antagonism 2-Arylpiperazine SAR

Synthesis Yield: Direct Boc-Protection Route vs. Cbz-Deprotection Route to (S)-1-N-Boc-2-Methylpiperazine

The direct Boc-protection of (S)-2-methylpiperazine using n-BuLi/TBDMSCl followed by (Boc)2O in THF delivers (S)-1-N-Boc-2-methylpiperazine in 93% isolated yield . In contrast, the alternative two-step route via S-1-Boc-4-Cbz-2-methylpiperazine (Cbz deprotection) proceeds with a lower overall yield of approximately 86% [1]. The higher-yielding direct route conserves the enantiopure starting material ((S)-2-methylpiperazine) and avoids the additional palladium-catalyzed hydrogenolysis step and associated heavy metal contamination risk inherent to the Cbz-deprotection approach.

Synthetic route efficiency Boc protection yield Process chemistry Chiral piperazine synthesis

Validated Use as Chiral Intermediate in PDE4-Muscarinic Dual Pharmacophore Synthesis

(S)-1-N-Boc-2-methylpiperazine is explicitly cited as the chiral building block in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores that function as combined PDE4 inhibitors and muscarinic acetylcholine receptor (mAChR) antagonists [1]. This specific application, disclosed in GlaxoSmithKline patent families (e.g., WO 2006/055553 and the dual pharmacophore series), requires the (S)-enantiomer to install the correct stereochemistry at the piperazine ring junction with the pyrazolopyridine core [2]. Neither the (R)-enantiomer nor the racemic mixture is reported to serve as the intermediate in this context, indicating a stereochemically defined requirement at the level of the patent disclosure.

PDE4 inhibitor Muscarinic antagonist Dual pharmacophore Respiratory disease Pyrazolo[3,4-b]pyridine

Diastereomeric Salt Resolution: Differential Solubility of (S)- and (R)-2-Methylpiperazine Tartrate Salts

Katagiri et al. (2009) determined the crystal structures of diastereomeric 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid. The (S)-2-methylpiperazinium (2S,3S)-tartrate dihydrate (I) exhibits a more efficient crystal packing with a lower packing coefficient and reduced solubility compared to the (R)-2-methylpiperazinium (2S,3S)-tartrate dihydrate (II), which is the more soluble diastereomeric salt [1]. This differential solubility provides the physicochemical basis for classical resolution of racemic 2-methylpiperazine, and—by extension—highlights that the (S)- and (R)-enantiomers, even after Boc protection, originate from precursors with distinct solid-state properties that influence purification and handling. The knowledge of which diastereomeric salt is less soluble guides the selection of resolving agent and crystallization conditions for obtaining enantiopure material at scale.

Chiral resolution Diastereomeric salt Tartaric acid Crystallization Enantiomeric separation

Preferred Application Scenarios for (S)-1-N-Boc-2-Methylpiperazine Based on Quantitative Differentiation Evidence


Synthesis of Enantiopure PDE4-Muscarinic Dual Antagonists for Respiratory Disease Programs

Medicinal chemistry teams developing pyrazolo[3,4-b]pyridine-based dual PDE4-mAChR antagonists for COPD and asthma should specify (S)-1-N-Boc-2-methylpiperazine (CAS 169447-70-5) as the chiral piperazine building block. The (S)-enantiomer is the documented intermediate in the GSK patent family (WO 2006/055553; EP 2249830) that produced clinical candidates with this dual mechanism . Procurement of the (R)-enantiomer or racemate would introduce an undefined stereochemical variable incompatible with the patent-specified route, potentially invalidating structure–activity relationships and complicating intellectual property positioning.

NK1-Selective Antagonist Development Requiring Defined 2S Stereochemistry

Based on the Blythin et al. (2002) demonstration that C2 stereochemistry of 2-arylpiperazine derivatives dictates NK1 vs. NK2 receptor selectivity, programs pursuing NK1-selective antagonists should exclusively source the (S)-enantiomer . Using the racemate (CAS 120737-78-2) would produce a mixture of NK1-active and NK2-active species, confounding in vitro pharmacology and requiring late-stage chiral separation. The (S)-enantiomer, with verified specific rotation of +68° to +72° (c = 0.65, CHCl3), provides a quality-controlled entry point for enantioselective synthesis.

Large-Scale Process Chemistry Requiring High-Yield Boc Protection of (S)-2-Methylpiperazine

For process chemistry groups scaling the synthesis of (S)-2-methylpiperazine derivatives to multi-kilogram quantities, the direct Boc-protection route yielding 93% is the preferred method over the Cbz-deprotection alternative (~86% yield) . The higher yield conserves the enantiopure (S)-2-methylpiperazine starting material (which itself may be sourced via classical resolution with tartaric acid [1]) and avoids palladium-catalyzed hydrogenolysis, simplifying heavy metal removal from the API downstream.

Chiral Purity Verification in Quality Control and Incoming Material Release

Quality control laboratories can exploit the large chiroptical difference between enantiomers ([α]20D = +68° to +72° for (S) vs. −67.3° for (R)) as a rapid, orthogonal identity test [1]. A polarimetric reading at receipt can immediately confirm that the correct enantiomer has been shipped, supplementing chiral HPLC retention-time data. Suppliers offering ≥99% ee optical purity with batch-specific optical rotation chromatograms [2] provide the documentation required for GMP or GLP-compliant material release in regulated pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-N-Boc-2-Methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.